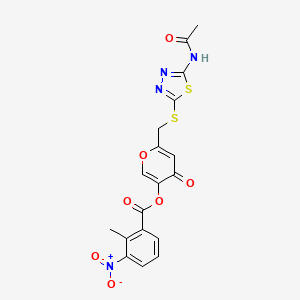
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C18H14N4O7S2 and its molecular weight is 462.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a complex organic compound characterized by its unique structural features, including a pyran ring and a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H12N4O7S2, with a molecular weight of approximately 448.42 g/mol. The presence of various functional groups enhances its reactivity and biological activity.
Structural Features
| Feature | Description |
|---|---|
| Pyran Ring | Contributes to the compound's reactivity |
| Thiadiazole Moiety | Enhances biological activity, particularly in anticancer properties |
| Acetamido Group | Potentially increases solubility and bioavailability |
Anticancer Properties
Research has indicated that thiadiazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown promising results in inhibiting the proliferation of cancer cells.
Case Study Findings:
- Cytotoxic Activity : In studies evaluating cytotoxic effects using the MTT assay against HeLa and MCF-7 cell lines, compounds with thiadiazole structures demonstrated IC50 values as low as 29 μM, indicating potent anticancer activity .
- Mechanism of Action : The presence of the thiadiazole ring enhances lipophilicity, improving tissue permeability and interaction with biological targets .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their broad-spectrum antimicrobial properties. The compound's structure allows it to interact effectively with microbial enzymes and cellular components.
Research Highlights:
- Antibacterial Effects : Studies have shown that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Some derivatives exhibit significant antifungal activity, making them potential candidates for developing new antifungal agents .
Synthesis and Derivatives
The synthesis of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran involves several chemical reactions that incorporate various functional groups to enhance biological activity.
Synthesis Steps:
- Formation of the thiadiazole ring through condensation reactions.
- Introduction of the acetamido group via acylation.
- Coupling with the pyran derivative to form the final product.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-(Thio(methyl)-4H-pyran derivatives | Various | Different substituents on the thiadiazole |
| 6-(((5-benzamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran | 896014-14-5 | Contains benzamido group |
| 6-(thio(methyl)-4H-pyran derivatives | Various | Varied substituents affecting biological activity |
Eigenschaften
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O7S2/c1-9-12(4-3-5-13(9)22(26)27)16(25)29-15-7-28-11(6-14(15)24)8-30-18-21-20-17(31-18)19-10(2)23/h3-7H,8H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDYEZJIWRLDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














